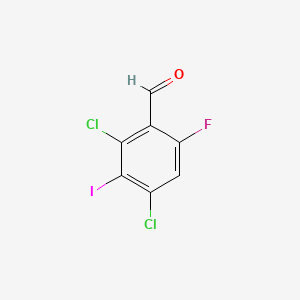

2,4-Dichloro-6-fluoro-3-iodobenzaldehyde

描述

2,4-Dichloro-6-fluoro-3-iodobenzaldehyde (C₇H₂Cl₂FIO) is a polyhalogenated benzaldehyde derivative characterized by chloro (Cl), fluoro (F), and iodo (I) substituents at the 2, 4, 6, and 3 positions, respectively. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical intermediates and materials science.

属性

分子式 |

C7H2Cl2FIO |

|---|---|

分子量 |

318.90 g/mol |

IUPAC 名称 |

2,4-dichloro-6-fluoro-3-iodobenzaldehyde |

InChI |

InChI=1S/C7H2Cl2FIO/c8-4-1-5(10)3(2-12)6(9)7(4)11/h1-2H |

InChI 键 |

DGCNLMZKHBGNAZ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(C(=C1Cl)I)Cl)C=O)F |

产品来源 |

United States |

准备方法

Directed Ortho-Metalation (DoM) and Formylation

This method leverages lithiation to introduce iodine and aldehyde groups regioselectively.

Procedure (,):

- Starting Material : 1,3-Dichloro-5-iodo-2-fluorobenzene (or analogous substrates).

- Lithiation : Treatment with LDA (Lithium Diisopropylamide) in THF at −78°C generates a stabilized aryllithium intermediate.

- Formylation : Quenching with DMF (N,N-Dimethylformamide) introduces the aldehyde group.

| Step | Reagents/Solvents | Temperature | Time | Yield |

|---|---|---|---|---|

| Lithiation | LDA (2.0 M in THF) | −78°C | 1 h | – |

| Formylation | DMF in THF | −78°C → RT | 3 h | 32% |

- Competing side reactions during lithiation due to steric hindrance from multiple halogens.

- Low yields attributed to over-quenching or incomplete purification.

Metal-Iodine Exchange (MIE) with Grignard Reagents

This approach exploits regioselective iodine substitution using Grignard reagents ().

- Substrate : 5-Substituted 1,2,3-triiodobenzene derivatives.

- Grignard Reaction : Isopropylmagnesium chloride selectively displaces iodine at the 2- and 6-positions.

- Formylation : Ethyl formate introduces the aldehyde group.

- Solvent: Anhydrous THF.

- Temperature: −78°C → RT.

- Yield: Up to 71% for analogous diiodobenzaldehydes.

- Scalable and general for electron-rich substrates.

- High regioselectivity due to steric and electronic effects.

Sequential Halogenation and Oxidation

A two-step strategy involving bromination/iodination followed by oxidation ().

- Bromination :

- Substrate: 4-Fluoro-3-iodotoluene.

- Reagents: NBS (N-Bromosuccinimide), benzoyl peroxide in CCl₄.

- Forms 4-fluoro-3-iodobenzyl bromide.

- Oxidation :

- Reagents: NaHCO₃ in DMSO at 120°C.

- Converts benzyl bromide to benzaldehyde.

Yield : 41.5% over two steps.

Limitations :

- Harsh oxidation conditions may degrade sensitive halogens.

- Requires rigorous purification to remove byproducts.

Hypervalent Iodine-Mediated Fluorination

Utilizes Selectfluor for late-stage fluorination ().

- Iodonium Ylide Formation : React iodobenzene derivatives with Selectfluor in acetonitrile.

- Fluorine Introduction : Fluorine replaces iodine via electrophilic substitution.

- Hexafluoroisopropanol enhances reactivity via hydrogen bonding with intermediates.

Critical Considerations

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) slow lithiation but enhance electrophilic substitution ().

- Purification : Column chromatography (e.g., 5–20% EtOAc/hexane) is essential due to polyhalogenated byproducts.

- Scalability : MIE and DoM methods are preferable for large-scale synthesis, despite moderate yields.

化学反应分析

Types of Reactions: 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products:

Oxidation: Formation of 2,4-dichloro-6-fluoro-3-iodobenzoic acid.

Reduction: Formation of 2,4-dichloro-6-fluoro-3-iodobenzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

2,4-Dichloro-6-fluoro-3-iodobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

作用机制

The mechanism of action of 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity. The halogen atoms can participate in halogen bonding, influencing molecular recognition and binding .

相似化合物的比较

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Melting Point (°C) | Key Functional Group |

|---|---|---|---|---|---|

| 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde | C₇H₂Cl₂FIO | 315.45 | 2-Cl, 4-Cl, 6-F, 3-I | 64–67* | Aldehyde |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 2-Cl, 4-Cl | 69–73 | Aldehyde |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | C₇H₄ClIO₂ | 282.46 | 5-Cl, 2-OH, 3-I | Not reported | Aldehyde, Hydroxyl |

| 3-Chloro-2-fluoro-6-iodobenzaldehyde | C₇H₃ClFIO | 300.45 | 3-Cl, 2-F, 6-I | Not reported | Aldehyde |

| 3-Chloro-2-fluoro-6-iodobenzoic acid | C₇H₃ClFIO₂ | 316.45 | 3-Cl, 2-F, 6-I | Not reported | Carboxylic Acid |

Key Observations :

- Halogen Effects : The target compound’s iodine atom significantly increases molecular weight compared to dichlorobenzaldehydes, enhancing its utility in heavy-atom-mediated reactions (e.g., crystallography or radiosensitizers) .

- Solubility : The absence of polar groups (e.g., -OH in 5-Chloro-2-hydroxy-3-iodobenzaldehyde) reduces aqueous solubility but improves stability in organic solvents .

- Reactivity : The electron-deficient aromatic ring in the target compound facilitates electrophilic substitutions less readily than 2,4-dichlorobenzaldehyde due to steric hindrance from iodine .

Table 2: Comparative Reactivity in Common Reactions

| Reaction Type | Target Compound | 2,4-Dichlorobenzaldehyde | 5-Chloro-2-hydroxy-3-iodobenzaldehyde |

|---|---|---|---|

| Nucleophilic Addition | Moderate | High | Low (due to -OH H-bonding) |

| Suzuki Coupling | High (via I) | Not applicable | Moderate (via I) |

| Oxidation Stability | High | High | Low (aldehyde prone to oxidation) |

Findings :

- The iodine substituent in the target compound enables efficient Suzuki-Miyaura cross-coupling, a feature absent in non-iodinated analogs like 2,4-dichlorobenzaldehyde .

- The hydroxyl group in 5-Chloro-2-hydroxy-3-iodobenzaldehyde reduces aldehyde reactivity due to intramolecular hydrogen bonding, limiting its use in condensation reactions .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-6-fluoro-3-iodobenzaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Step 1 : Start with halogenated benzaldehyde precursors. For example, use selective halogenation (e.g., iodination via Ullmann coupling or electrophilic substitution) on 2,4-dichloro-6-fluorobenzaldehyde.

- Step 2 : Optimize reaction parameters (temperature, catalyst, solvent polarity) using Design of Experiments (DoE). For instance, test Pd/Cu catalysts in DMF or THF at 60–100°C .

- Step 3 : Monitor progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture).

- Key Metrics :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Catalyst | Pd(OAc)₂, CuI | Pd(OAc)₂ (5 mol%) |

| Solvent | DMF, THF, DMSO | DMF |

| Temperature (°C) | 60–120 | 80 |

Q. How can researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves (EN374 standard), safety goggles (EN166), and lab coats. Use fume hoods for synthesis and purification .

- Waste Management : Collect halogenated waste separately in labeled containers. Partner with certified waste disposal firms for incineration or neutralization (e.g., alkaline hydrolysis for aldehyde groups) .

- Emergency Protocols : Immediate eye wash (15 min flushing) and decontamination with polyethylene glycol for skin contact .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹³C/¹H NMR in CDCl₃ to identify aldehyde proton (δ 9.8–10.2 ppm) and halogen-substituted aromatic signals.

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and isotopic patterns (Cl, I).

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F/C-Cl bonds (1100–600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, I) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and Fukui indices. The iodine atom’s polarizability enhances oxidative addition in Pd-catalyzed couplings .

- Experimental Validation : Compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids.

| Substituent (R) | Yield (%) | Notes |

|---|---|---|

| -OMe | 72 | Electron-donating group |

| -NO₂ | 35 | Electron-withdrawing group |

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzaldehydes?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution data (R-factor < 5%). For twinned crystals, apply twin law refinement in SHELXTL .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde with ethylene glycol (acetal formation) to prevent nucleophilic attack during iodination .

- Kinetic Control : Use low temperatures (−20°C) and slow reagent addition to favor mono-substitution over dihalogenation.

Q. How can hybrid computational-experimental approaches improve the design of derivatives for biological activity screening?

- Methodological Answer :

- QSAR Modeling : Train models with PubChem bioassay data (e.g., IC₅₀ values) and molecular descriptors (logP, polar surface area). Validate with leave-one-out cross-validation .

- Synthesis Prioritization : Use Pareto optimization to balance synthetic feasibility (e.g., step count) vs. predicted activity.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for halogen-exchange reactions on benzaldehyde derivatives?

- Methodological Answer :

- Root-Cause Analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, and moisture content (Karl Fischer titration).

- Reproducibility : Use internal standards (e.g., anthracene) in GC-MS to normalize yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。